2,2,3-Trimethyldecan-3-OL
Description
Properties
IUPAC Name |
2,2,3-trimethyldecan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-6-7-8-9-10-11-13(5,14)12(2,3)4/h14H,6-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTNQCHIGIFBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)(C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30762402 | |
| Record name | 2,2,3-Trimethyldecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30762402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106324-00-9 | |
| Record name | 2,2,3-Trimethyldecan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30762402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties of 2,2,3-Trimethyldecan-3-ol
2,2,3-Trimethyldecan-3-ol is a tertiary alcohol characterized by a decane backbone substituted with methyl groups at positions 2, 2, and 3, with a hydroxyl group at position 3. Its molecular formula is C₁₃H₂₈O, and it has a molecular weight of 200.36 g/mol. The compound’s branched structure imposes significant steric hindrance, influencing both its reactivity and the choice of synthetic pathways.
Synthetic Routes to 2,2,3-Trimethyldecan-3-ol
Catalytic Hydrogenation of Ketone Precursors
A predominant method for synthesizing tertiary alcohols involves the catalytic hydrogenation of ketones. For 2,2,3-Trimethyldecan-3-ol, the corresponding ketone precursor, 2,2,3-Trimethyldecan-3-one, can be hydrogenated under high-pressure conditions.
Rhodium-Catalyzed Hydrogenation
Patent literature on analogous alcohols, such as 1-(2,2,6-trimethylcyclohexyl)-hexan-3-ol, demonstrates that rhodium catalysts (e.g., Rh/C) under hydrogen pressures of 80–200 bar and temperatures of 180–260°C achieve high conversion rates (≥98%). Applying these conditions to 2,2,3-Trimethyldecan-3-one would likely yield the target alcohol, though steric effects may necessitate longer reaction times or elevated temperatures.
Table 1: Proposed Hydrogenation Conditions for 2,2,3-Trimethyldecan-3-one
| Catalyst | Pressure (bar) | Temperature (°C) | Conversion (%) | Isomer Ratio (Trans:Cis) |
|---|---|---|---|---|
| 5% Rh/Al₂O₃ | 130 | 220–260 | >98 | 50:50 |
| 10% Rh/C | 100 | 200–220 | >98 | 40:60 |
Nickel-Catalyzed Hydrogenation
Raney nickel under milder conditions (40 bar H₂, 280°C) has been reported for similar substrates, though with lower stereoselectivity. This method may offer a cost-effective alternative for non-stereosensitive applications.
Grignard Reaction with Tertiary Alkyl Halides
The Grignard reagent approach enables the construction of the branched carbon skeleton. Reacting 3-bromo-2,2,3-trimethyldecane with magnesium in anhydrous ether, followed by quenching with dry ice and acidic workup, could yield the alcohol. However, the synthesis of the tertiary alkyl halide precursor remains non-trivial due to competing elimination reactions.
Hydroboration-Oxidation of Alkenes
Anti-Markovnikov addition of borane to 2,2,3-trimethyldec-3-ene, followed by oxidation with hydrogen peroxide, represents a stereoselective route. This method is limited by the availability of the alkene precursor and the need for rigorous moisture-free conditions.
Isomer Control and Stereochemical Considerations
The synthesis of 2,2,3-Trimethyldecan-3-ol may produce cis/trans isomers depending on the hydrogenation pathway. Patent data for structurally related alcohols indicate that high-pressure hydrogenation (100–150 bar) with rhodium catalysts favors a near-equilibrium isomer ratio (40:60 to 50:50 trans:cis). Distillation or chromatographic separation would be required to isolate the desired stereoisomer.
Industrial-Scale Optimization Challenges
Applications and Derivative Chemistry
2,2,3-Trimethyldecan-3-ol’s bulky structure makes it a candidate for specialty solvents, plasticizers, or fragrance intermediates. Esterification with acetic anhydride could yield 2,2,3-trimethyldecan-3-yl acetate, a potential high-boiling-point solvent.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trimethyldecan-3-OL can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2,2,3-Trimethyldecan-3-OL has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyldecan-3-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on 2,2,3-Trimethyldecan-3-OL in the provided evidence, comparisons must rely on structurally analogous alcohols.
Table 1: Key Properties of 2,2,3-Trimethyldecan-3-OL vs. 3,7-Dimethyl-2,6-octadien-1-ol
Key Differences:
Structure and Reactivity :
- 2,2,3-Trimethyldecan-3-OL’s tertiary alcohol group and branched alkyl chain reduce its solubility in polar solvents compared to geraniol’s primary alcohol and conjugated diene system .
- Geraniol’s allylic alcohol structure allows for oxidation to aldehydes (e.g., citral), whereas the tertiary alcohol in 2,2,3-Trimethyldecan-3-OL would resist such reactions.
Safety and Handling: Geraniol requires safety precautions (e.g., avoiding skin/eye contact) due to irritant properties .
Industrial Relevance :
- Geraniol is widely used in cosmetics and fragrances, whereas 2,2,3-Trimethyldecan-3-OL’s applications remain speculative without empirical data.
Limitations of the Analysis
The provided evidence lacks direct information on 2,2,3-Trimethyldecan-3-OL, necessitating reliance on structural analogs like geraniol. For authoritative comparisons, experimental data on the compound’s synthesis, stability, and biological activity are essential.
Recommendations for Further Research
Investigate the compound’s physicochemical properties (e.g., via gas chromatography or NMR).
Assess toxicity through in vitro assays, referencing safety protocols for geraniol .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 2,2,3-Trimethyldecan-3-OL, and what key reaction parameters must be controlled?
- Methodological Answer : Synthesis typically involves acid-catalyzed hydration of pre-functionalized alkene precursors or Grignard reactions to introduce methyl groups. Key parameters include:
- Temperature control (±2°C) to avoid side reactions (e.g., carbocation rearrangements).
- Solvent selection (e.g., THF or ethers for Grignard reactions) to stabilize intermediates.
- Catalyst optimization (e.g., H₂SO₄ or Amberlyst-15 for hydration).
- Safety : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps and adhere to flammability protocols (e.g., avoid sparks near volatile solvents) .
Q. Which spectroscopic techniques are most effective for characterizing 2,2,3-Trimethyldecan-3-OL, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl group environments (δ 0.8–1.5 ppm for tertiary methyls) and hydroxyl proton signals (broad peak near δ 1.5–2.0 ppm). Compare with NIST spectral libraries for validation .
- IR Spectroscopy : Confirm hydroxyl stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to distinguish molecular ion ([M+H]⁺) from fragmentation patterns.
Advanced Research Questions
**How can researchers design experiments to investigate the steric effects of methyl groups in 2,2,3-Trimethyldecan-3-OL on its chemical reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
